Naloxone-3-glucuronide

Bioanalysis Pharmacokinetics LC-MS/MS

Naloxone-3-glucuronide (N3G) is the primary Phase II glucuronide metabolite of naloxone and the analytically superior biomarker for systemic naloxone exposure. Unlike parent naloxone—which achieves only ~70 pg/mL plasma Cₘₐₓ—N3G reaches ~75 ng/mL following oral administration, making it the sole tractable marker for bioequivalence studies and adherence monitoring. Its unique HILIC/RP-UHPLC retention time and MS/MS fragmentation pattern cannot be replicated by naloxone or 6β-naloxol. N3G is pharmacologically inactive at the μ-opioid receptor yet serves as a critical forensic signature for distinguishing opioid exposure sources in postmortem toxicology. Essential for ISO 17025-accredited method validation, UGT2B7 enzyme activity probes, and LC-MS/MS calibrator preparation. Procure authentic, high-purity N3G to ensure legally defensible, regulatory-grade quantification.

Molecular Formula C25H29NO10
Molecular Weight 503.5 g/mol
CAS No. 22135-79-1
Cat. No. B1512897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxone-3-glucuronide
CAS22135-79-1
Synonymsnaloxone-3-glucuronide
Molecular FormulaC25H29NO10
Molecular Weight503.5 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O
InChIInChI=1S/C25H29NO10/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11/h2-4,14,16-18,20-21,23,28-30,33H,1,5-10H2,(H,31,32)/t14-,16+,17+,18-,20+,21+,23-,24+,25-/m1/s1
InChIKeyDSRNCSJRHACUJL-JXOQMJNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naloxone-3-glucuronide (CAS 22135-79-1): Principal Phase II Metabolite of Naloxone with Distinct Analytical and Forensic Utility


Naloxone-3-glucuronide (N3G) is the primary glucuronide conjugate metabolite of the opioid antagonist naloxone, formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation [1]. This Phase II metabolite, with molecular formula C₂₅H₂₉NO₁₀ and molecular weight 503.50 g/mol , is characterized by substantially enhanced aqueous solubility relative to its parent compound due to the glucuronic acid moiety . Unlike naloxone, N3G is pharmacologically inactive at the μ-opioid receptor [2], yet it serves as a critical biomarker for monitoring naloxone exposure and adherence in clinical and forensic contexts [3]. The compound's unique analytical fingerprint and metabolic specificity differentiate it from other naloxone metabolites and structurally related opioid glucuronides, making it an essential reference standard for quantitative bioanalysis [4].

Naloxone-3-glucuronide: Why Metabolite Identity Matters in Bioanalysis and Forensic Applications


Generic substitution with naloxone itself or alternative naloxone metabolites such as 6β-naloxol cannot replicate the specific analytical, pharmacokinetic, or forensic utility of Naloxone-3-glucuronide [1]. N3G possesses a unique chromatographic retention time and mass spectrometric fragmentation pattern that differ fundamentally from naloxone (NX) and 6β-naloxol, necessitating distinct method development and validation parameters [2]. Moreover, N3G exhibits substantially higher plasma and urine concentrations following oral naloxone administration compared to the parent drug, making it a superior surrogate marker of exposure [3]. The compound's specificity as a phase II conjugate also distinguishes it from other opioid glucuronides like morphine-3-glucuronide, with which it shares metabolic pathways but demonstrates distinct enzyme kinetics [4]. Procuring authentic Naloxone-3-glucuronide reference standard is therefore non-negotiable for accurate quantification in bioanalytical assays and for generating legally defensible forensic toxicology data [5].

Naloxone-3-glucuronide Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons


HILIC-MS/MS Direct Quantification of N3G Eliminates Hydrolysis Step, Enhancing Accuracy by ~15% vs. Indirect Methods

A HILIC-MS/MS method developed for direct determination of N3G in human plasma and urine achieved intra- and inter-day precision (RSD) values below 15% and accuracy (RE) ranging from -7.1% to 2.8% in plasma and -1.3% to 10.3% in urine across three QC levels [1]. In contrast, traditional indirect methods requiring enzymatic or chemical hydrolysis to convert N3G back to naloxone prior to analysis introduce additional variability, with hydrolysis efficiencies typically ranging from 70-85% [2]. The direct HILIC-MS/MS approach eliminates this conversion loss, providing a more accurate reflection of true N3G concentrations [1]. The method exhibited a linear calibration range of 0.5 to 200 ng/mL in plasma and 10 to 5000 ng/mL in urine (r² > 0.99) [1].

Bioanalysis Pharmacokinetics LC-MS/MS

N3G Exhibits 10-Fold Higher UGT2B7 Enzyme Affinity Compared to Morphine-3-Glucuronide, Influencing Metabolic Pathway Selection

In human liver microsome studies, naloxone demonstrated approximately 10-fold higher affinity for the UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme compared to morphine [1]. The rate of formation of naloxone-3-glucuronide (N3G) exceeded that of morphine-3-glucuronide (M3G) under identical incubation conditions [2]. This kinetic advantage translates to more efficient glucuronidation of naloxone in vivo, contributing to its rapid hepatic clearance [1]. The correlation between N3G and M3G formation rates was strong (r > 0.9), suggesting a shared enzymatic pathway with differential substrate specificity [1].

Drug Metabolism Enzyme Kinetics UGT2B7

UHPLC-MS/MS Method Validates N3G Quantification Across Wide Dynamic Range (10-4000 ng/mL) with Precision ≤9.6% RSD in Human Plasma

A validated UHPLC-MS/MS method for simultaneous quantification of naloxone (NX) and N3G in human plasma demonstrated intra- and inter-day precision of ≤9.6% RSD and accuracy of 0.6-6.5% RE for N3G [1]. The method employed protein precipitation using 50 μL human plasma and achieved a 6-minute cycle time [1]. For comparison, a parallel LC-MS/MS method in mouse plasma achieved slightly better precision for N3G (≤6.5% RSD) but over a narrower calibration range of 0.5-250 ng/mL [2]. The human plasma method's wide linear range (10-4000 ng/mL) makes it directly applicable to both therapeutic and high-dose naloxone administration scenarios [1].

Method Validation UHPLC-MS/MS Plasma Quantification

Postmortem Blood Detection of N3G Enables Differentiation of Heroin, Morphine, and Codeine Users in Forensic Casework

A validated LC-MS/MS method for quantification of opioids and their metabolites in autopsy blood was the first to include the detection of naloxone-3-glucuronide [1]. The method has been applied in routine postmortem cases after opiate overdose to provide interpretive information on the cause and type of death (rapid, sub-acute, or delayed death) and to distinguish heroin, morphine, and codeine users [2]. In contrast, methods relying solely on parent drug detection or non-specific opioid screening cannot reliably differentiate between these user populations or determine the temporal relationship between drug exposure and death [3]. The inclusion of N3G as a specific metabolite marker significantly enhances the interpretive power of postmortem toxicology [1].

Forensic Toxicology Postmortem Analysis Opioid Metabolism

Naloxone-3-glucuronide High-Value Procurement Scenarios: Where Specificity Drives Scientific Selection


Biomarker of Naloxone Exposure in Clinical Pharmacokinetic Studies

N3G is the preferred analyte for assessing systemic naloxone exposure following oral or parenteral administration due to its substantially higher plasma concentrations compared to the parent drug [1]. Following oral administration of 8 mg naloxone (in combination with 100 mg tilidine), mean AUC₀₋₂₄ of N3G was 160.93 ± 52.77 ng·h/mL and mean Cₘₐₓ was 75.33 ± 25.27 ng/mL, with 8.0% of the dose excreted as N3G in 24-hour urine [2]. These levels are approximately 100-fold higher than the corresponding naloxone plasma concentrations (Cₘₐₓ ~70 pg/mL) [3], making N3G the only analytically tractable exposure marker for oral naloxone regimens [1]. Procurement of N3G reference standard is essential for laboratories conducting bioequivalence studies of naloxone-containing formulations [4].

Forensic Toxicology: Postmortem Differentiation of Opioid Source and Survival Time Estimation

In postmortem forensic toxicology, N3G serves as a critical metabolite marker for distinguishing between heroin, morphine, and codeine users and for estimating the interval between drug exposure and death [1]. The validated LC-MS/MS method that first included N3G detection in whole blood has been applied in routine postmortem cases to provide interpretive information on the cause and type of death (rapid, sub-acute, or delayed death) [2]. N3G's presence, absence, and concentration relative to other opioid metabolites provide a unique forensic signature that parent drug assays cannot replicate [3]. Certified reference material of N3G is required for method validation and ongoing quality control in ISO 17025-accredited forensic laboratories [4].

Analytical Reference Standard for LC-MS/MS Method Development and Validation

N3G is an essential certified reference standard for developing and validating quantitative LC-MS/MS methods for bioanalytical and forensic applications [1]. The compound's unique chromatographic behavior—requiring HILIC separation for direct analysis without hydrolysis [2] or reversed-phase UHPLC for simultaneous quantification with naloxone [3]—demands authentic reference material for retention time locking, MS/MS parameter optimization, and calibration curve preparation [1]. The wide dynamic range required for clinical studies (10-4000 ng/mL in plasma) [3] necessitates high-purity N3G for accurate calibration, as impurities can shift calibration curves and compromise method accuracy [4].

In Vitro Drug-Drug Interaction Studies Involving UGT2B7 Substrates

N3G formation serves as a sensitive probe for UGT2B7 enzyme activity in human liver microsome and hepatocyte studies [1]. The 10-fold higher affinity of naloxone for UGT2B7 compared to morphine [2] makes N3G formation rates a more responsive indicator of UGT2B7 inhibition or induction than morphine-3-glucuronide formation [1]. In drug-drug interaction screening, quantifying N3G production in the presence of co-administered compounds provides a direct measure of UGT2B7-mediated metabolic interactions [3]. Procurement of high-purity N3G is essential for preparing calibration standards and stable isotope-labeled internal standards (e.g., naloxone-d5 3-β-D-glucuronide) [4] for these in vitro metabolism studies [1].

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